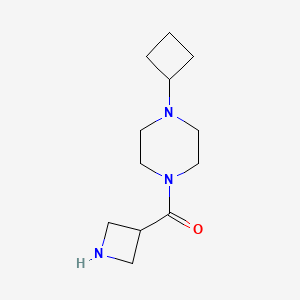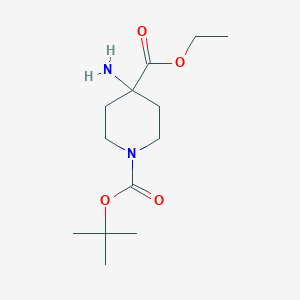
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid
Vue d'ensemble
Description
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O5 . It has a molecular weight of 304.3 . The compound is also known as Boc-Aminoisoxazole-3-carboxylic acid.
Molecular Structure Analysis
The compound contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Isoxazole .Physical And Chemical Properties Analysis
The compound is a white solid . It is stored at room temperature . The InChI code for the compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3, (H,16,20) (H,18,19) .Applications De Recherche Scientifique
Enantioselective Synthesis of Isoxazole-Containing Analogues
Isoxazole amino acids, including derivatives of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid, are crucial in the enantioselective synthesis of neuroexcitant glutamic acid analogues. These compounds are synthesized through diastereoselective alkylation and have shown excellent enantiomeric excess, indicating their potential in creating highly specific neuroactive agents (Pajouhesh & Curry, 1998).
Development of 3-Isoxazolols
A novel method for synthesizing 5-substituted 3-isoxazolols involves the use of N, O-diBoc-protected beta-keto hydroxamic acids, derived from carboxylic acid derivatives. This method avoids the formation of byproducts and highlights the versatility of tert-butoxycarbonyl-protected compounds in creating diverse isoxazolols, which are important in various pharmacological contexts (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Synthesis of NMDA Receptor Antagonists
This compound plays a role in the synthesis of NMDA receptor antagonists. The compound is utilized in producing key intermediates for these antagonists, which are crucial in studying and potentially treating neurodegenerative diseases (Bombieri et al., 2005).
Regioselective Synthesis of Isoxazole-Phosphonates
The synthesis of 5-substituted isoxazole- and isoxazoline-3-phosphonates, which are bioisosteres of NMDA receptor antagonists, leverages compounds like this compound. This demonstrates the compound's role in creating structurally diverse molecules with potential therapeutic applications (Conti et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that isoxazole derivatives have a broad spectrum of targets and exhibit high biological activity .
Mode of Action
It’s known that isoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s tert-butoxycarbonyl (BOC) group is often used in organic synthesis as a protective group for amines, suggesting it may play a role in the compound’s interactions with its targets .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of targets .
Result of Action
Isoxazole derivatives are known for their anticancer, anti-inflammatory, and antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. For instance, the carboxylic acid group can form ester or amide bonds with amino groups of proteins or peptides, facilitating the formation of peptide bonds in synthetic processes. Additionally, the Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target enzyme. For instance, the isoxazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the Boc group can protect the amine group from unwanted reactions, allowing for selective modification of the compound in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Studies have shown that the Boc group can be removed under acidic conditions, leading to the formation of the free amine, which can then participate in further reactions. Long-term exposure to the compound in in vitro or in vivo studies has shown minimal degradation, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in therapeutic applications. At higher doses, the compound can exhibit toxic or adverse effects, such as liver or kidney damage. Studies have identified specific dosage thresholds that must be adhered to in order to avoid these adverse effects. The compound’s impact on animal models provides valuable insights into its potential therapeutic applications and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell. For instance, the carboxylic acid group can form ionic interactions with transport proteins, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of the Boc group can influence the compound’s localization by preventing its interaction with certain cellular components. Once localized, the compound can interact with specific organelles, such as mitochondria or the endoplasmic reticulum, where it can modulate various biochemical processes .
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCHFCPUBYWBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



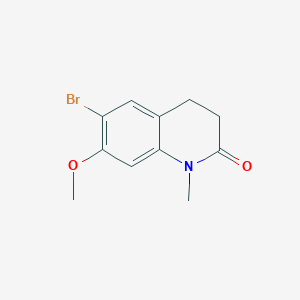


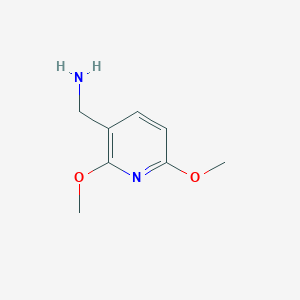


![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)
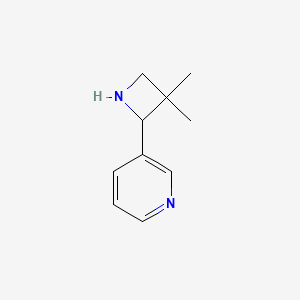
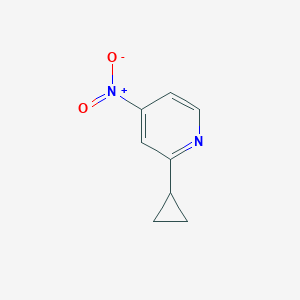
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)
